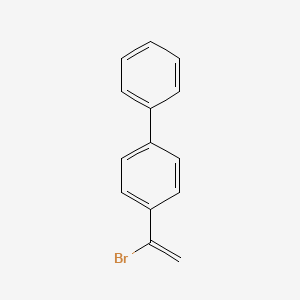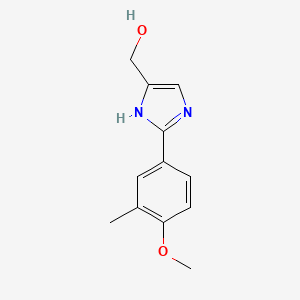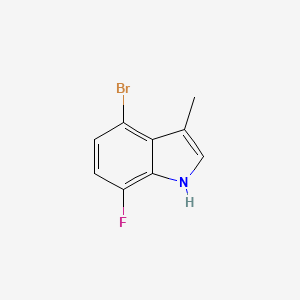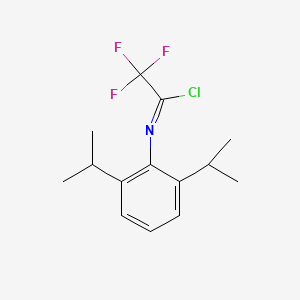![molecular formula C11H11NO3 B15333539 1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene](/img/structure/B15333539.png)
1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene is an organic compound with the molecular formula C11H11NO3 It is characterized by the presence of a nitro group and an ether linkage involving a butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene typically involves the reaction of 2-nitrophenol with 2-methyl-3-butyn-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., HCl), typically in an inert solvent.
Major Products:
Reduction of the nitro group: 1-[(2-Methyl-3-butyn-2-yl)oxy]-2-aminobenzene.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Addition reactions: Halogenated or hydrogenated derivatives of the original compound.
Scientific Research Applications
1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The butynyl group can also participate in reactions with biological molecules, potentially disrupting cellular processes .
Comparison with Similar Compounds
2-Methyl-3-butyn-2-ol: A precursor in the synthesis of 1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene.
4-Benzyloxy-3,3-dimethylbut-1-yne: Another compound with a similar butynyl group but different substituents.
2,2-Dimethylbut-3-ynoxymethylbenzene: A structurally related compound with different functional groups.
Uniqueness: this compound is unique due to the combination of its nitro and butynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(2-methylbut-3-yn-2-yloxy)-2-nitrobenzene |
InChI |
InChI=1S/C11H11NO3/c1-4-11(2,3)15-10-8-6-5-7-9(10)12(13)14/h1,5-8H,2-3H3 |
InChI Key |
OVBQTAVKPNPFFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


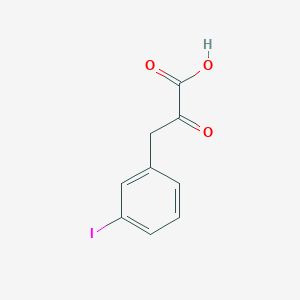

![1-(3-Boc-3,6-diazabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B15333460.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride](/img/structure/B15333461.png)

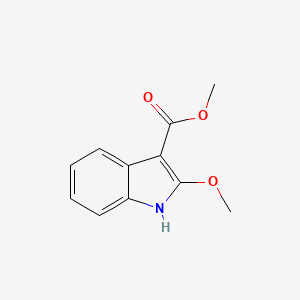
![3-Bromo-6,7-dihydropyrazolo[1,5-A]pyridin-4(5H)-one](/img/structure/B15333482.png)



